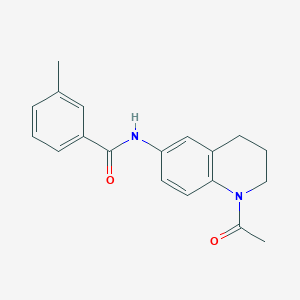

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

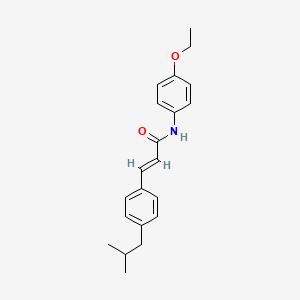

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide, also known as AQ-11, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AQ-11 is a synthetic compound that was first synthesized in 2009 by a group of researchers led by Dr. Richard B. Silverman at Northwestern University. Since then, AQ-11 has been extensively studied for its various biological and pharmacological properties.

Applications De Recherche Scientifique

Psycho- and Neurotropic Properties

A study on the psycho- and neurotropic properties of novel quinolinone derivatives, including compounds structurally similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide, highlighted their potential as psychoactive compounds. These substances demonstrated specific sedative effects and considerable anti-amnesic and antihypoxic activities, making them of interest for further in-depth studies in the field of psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).

Reactivity and Synthesis

Research into the reactivity of 2-aminobenzamides with various compounds, including those related to quinolinone derivatives, revealed insights into novel synthesis pathways. These findings have implications for the development of compounds with pharmaceutical uses, particularly those involving quinazolinones, a class with significant physiological significance (Sheng, Yang, Zhang, & Wang, 2012).

Structural Aspects in Chemistry

In a study focusing on the structural aspects of amide-containing isoquinoline derivatives, researchers found that certain compounds formed gels or crystalline salts when treated with mineral acids. This research has implications for understanding the structural properties of quinoline-based compounds and their interactions with other chemical entities, which could be relevant for material science and pharmaceutical applications (Karmakar, Sarma, & Baruah, 2007).

Chemical Transformations and Drug Development

The exploration of chemical transformations of quinolone derivatives, including acylation and reaction with diazomethane, provided insights into the synthesis of new compounds with potential antimalarial properties. This research is significant for the development of new drugs targeting malaria and related diseases (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003).

Fluorescence Sensing and Analytical Chemistry

A study on the peculiar acid-promoted trimerization of 5,6-dihydroxyindole, resulting in compounds like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, demonstrated their use as selective fluoride-sensing compounds. Such compounds, with enhanced fluorescence in the presence of fluoride, have applications in analytical chemistry for detecting specific ions (Panzella et al., 2009).

Corrosion Inhibition in Material Science

Research into quinoline derivatives as corrosion inhibitors revealed their potential in protecting materials like N80 steel in acidic environments. This application is crucial for industries dealing with material degradation, offering a pathway to enhance the longevity and durability of materials in corrosive conditions (Ansari, Ramkumar, Nalini, & Quraishi, 2016).

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-5-3-6-16(11-13)19(23)20-17-8-9-18-15(12-17)7-4-10-21(18)14(2)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNROAUUWAQEARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2703817.png)

![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)

![3-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2703828.png)

![1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2703829.png)

![6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2703831.png)